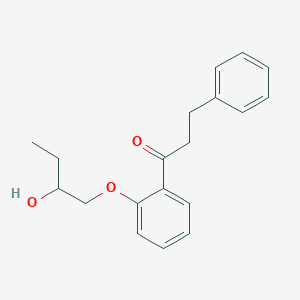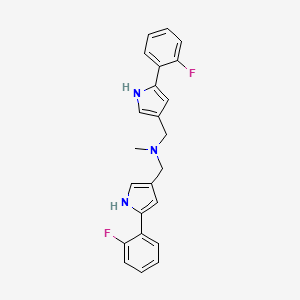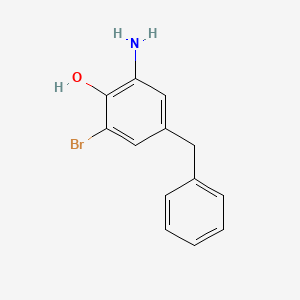
2-Imidazol-1-yl-1-piperidin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazol-1-yl-1-piperidin-4-ylethanone is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles . Nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can afford the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazol-1-yl-1-piperidin-4-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to the formation of partially or fully reduced products.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary but often involve solvents like ethanol or acetonitrile and catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the piperidine ring can produce piperidine derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
2-Imidazol-1-yl-1-piperidin-4-ylethanone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Imidazol-1-yl-1-piperidin-4-ylethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, influencing various enzymatic activities. The piperidine ring can interact with receptors and enzymes, modulating their function. Together, these interactions can lead to a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole and piperidine derivatives, such as:
1-(2-Imidazolyl)-2-(4-piperidyl)ethane: A compound with similar structural features but different substitution patterns.
2-(1H-Imidazol-1-yl)-1-(4-piperidyl)ethanone: Another derivative with variations in the positioning of the imidazole and piperidine rings.
Uniqueness
2-Imidazol-1-yl-1-piperidin-4-ylethanone is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-piperidin-4-ylethanone |
InChI |
InChI=1S/C10H15N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-9,11H,1-4,7H2 |
Clave InChI |
QKUMEDPOOUUQMW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)






![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)



![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)

![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)
